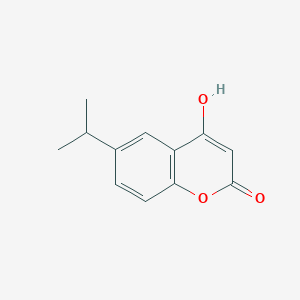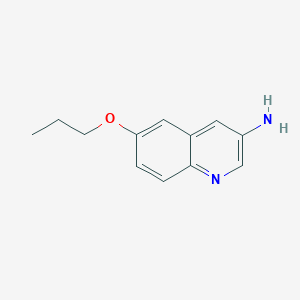![molecular formula C9H7F3O2 B15069086 1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone is a chemical compound characterized by the presence of a hydroxy group, a trifluoromethyl group, and an ethanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone typically involves several steps:
Synthetic Routes: The compound can be synthesized through the Friedel-Crafts acylation of 3-hydroxy-5-trifluoromethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at a low to moderate range to control the reaction rate and yield.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions: Reactions typically involve reagents such as acids, bases, oxidizing agents, and reducing agents, under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives, substituted phenyl compounds, and various intermediates useful in further chemical synthesis.
Scientific Research Applications
1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism by which 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and signal transduction.
Effects: The compound’s effects are mediated through its ability to alter the function of its molecular targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 3-hydroxy-5-trifluoromethylphenylboronic acid and 3-hydroxy-5-trifluoromethylphenylurea share structural similarities.
Uniqueness: The presence of the ethanone moiety in 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone distinguishes it from these similar compounds, imparting unique chemical properties and reactivity.
Applications: While similar compounds may have overlapping applications, the specific structure of 1-(3-Hydroxy-5-trifluoromethyl-phenyl)-ethanone allows for distinct uses in synthesis and research.
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
1-[3-hydroxy-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6/h2-4,14H,1H3 |
InChI Key |
FFXMONMLVYRMBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


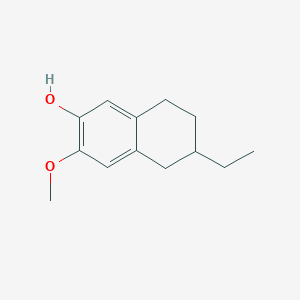
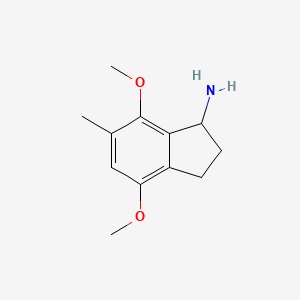

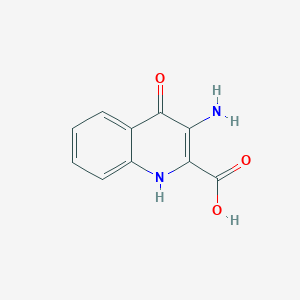
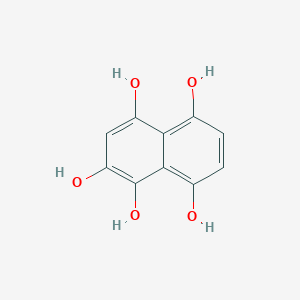
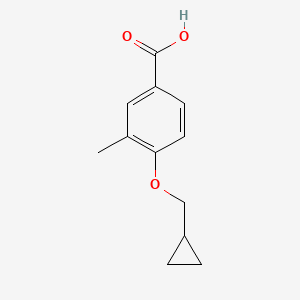

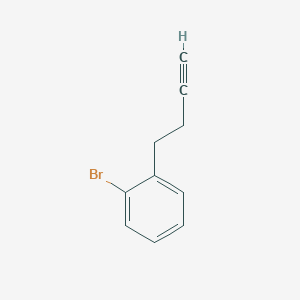
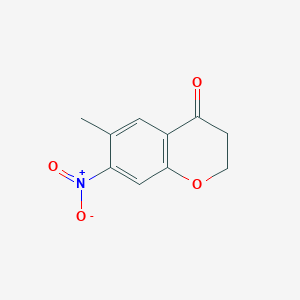
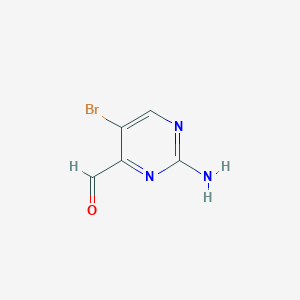
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
